
3,5-Difluoro-2-nitrobenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-2-nitrobenzyl alcohol is a chemical compound with the CAS Number: 1378491-35-0 . It has a molecular weight of 189.12 and its IUPAC name is (3,5-difluoro-2-nitrophenyl)methanol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid compound .Aplicaciones Científicas De Investigación
Applications in Synthetic Chemistry
3,5-Difluoro-2-nitrobenzyl alcohol is a photosensitive protecting group with promising applications in synthetic chemistry. It's part of a group that includes 2-nitrobenzyl, 3-nitrophenyl, and others, showing great potential for future developments in this field. These protecting groups are crucial for various synthetic chemical reactions, providing a mechanism to protect functional groups during synthesis and then remove them under controlled conditions (Amit, Zehavi, & Patchornik, 1974).
Medicinal Chemistry
In medicinal chemistry, the compound's structural framework is used to create polyfunctional "hybrid" compounds, integrating fragments of nitroxyl radicals. These compounds, known as spin-labeled conjugates, show promising pharmacological properties. The introduction of a nitroxyl fragment into a molecule can enhance biological activity, modify it, decrease general toxicity, or increase selective cytotoxicity. This approach has been applied to various natural compounds, leading to the creation of conjugates with nitroxyl radicals that have potential applications in treating and preventing severe diseases (Grigor’ev, Tkacheva, & Morozov, 2014).
Catalysis
The compound also plays a role in catalysis, particularly in reactions involving the reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas using carbon monoxide (CO). This process, known as reductive carbonylation, has seen significant interest and investigation over the past decade, both in academic research and the chemical industry. It's a crucial reaction in organic synthesis, with applications in creating various chemical products (Tafesh & Weiguny, 1996).
Environmental Remediation
Moreover, this compound is relevant in environmental science, especially in the treatment of organic pollutants using oxidoreductive enzymes. It's part of the redox mediators that enhance the efficiency of degradation of recalcitrant compounds, playing a vital role in the enzymatic remediation or degradation of various organic pollutants present in industrial wastewater (Husain & Husain, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
(3,5-difluoro-2-nitrophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQNMHJNCFINIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)[N+](=O)[O-])F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

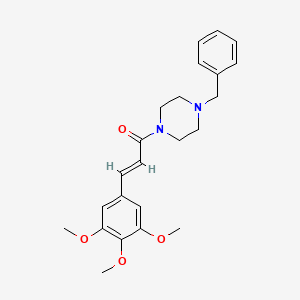
![5-cyclopropyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-3-carboxamide](/img/structure/B2409151.png)
![7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2409152.png)
![N-isobutyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2409153.png)
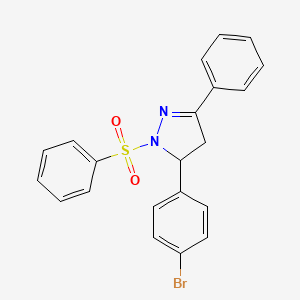
![Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2409157.png)
![Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2409158.png)
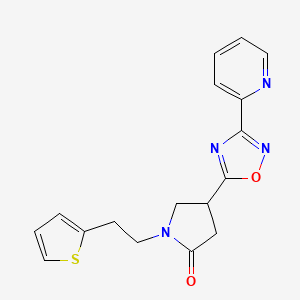
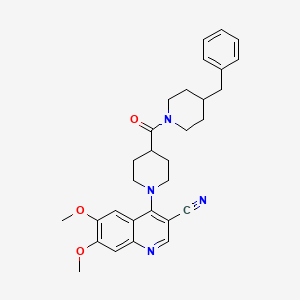
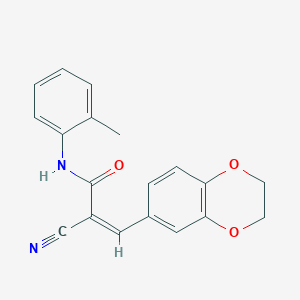
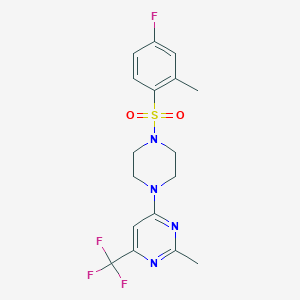

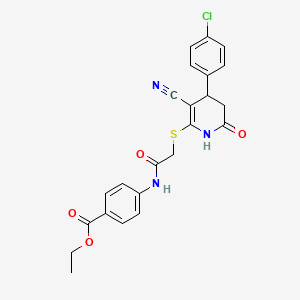
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)